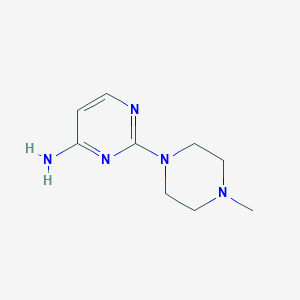

2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

Descripción general

Descripción

2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C9H15N5 and its molecular weight is 193.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with protein kinase B (PKB or Akt), a crucial enzyme in intracellular signaling pathways that regulate cell growth and survival . The compound acts as an ATP-competitive inhibitor, binding to the active site of PKB and preventing its activation. This interaction leads to the inhibition of downstream signaling pathways, affecting various cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to inhibit the activity of PKB, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of PKB, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as GSK3β, FKHRL1, and mTOR, which are involved in cell proliferation, protein translation, and survival. The compound’s ability to inhibit PKB makes it a potential therapeutic agent for cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors in its efficacy. Studies have shown that the compound remains stable under specific storage conditions, such as room temperature and inert atmosphere . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of PKB activity, leading to prolonged anti-cancer effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism affects the compound’s bioavailability and clearance from the body, impacting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in the cytoplasm and nucleus, where it exerts its inhibitory effects on PKB. The compound’s distribution within tissues also affects its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with PKB and other biomolecules . Post-translational modifications, such as phosphorylation, may influence the compound’s targeting to specific cellular compartments, enhancing its inhibitory effects on PKB.

Actividad Biológica

2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its notable biological activities, particularly in medicinal chemistry. This compound is characterized by its ability to inhibit various enzymes and receptors, making it a potential candidate for therapeutic applications against diseases such as cancer and inflammation.

The molecular formula of this compound is C_{11}H_{15}N_{5}, with a molecular weight of approximately 232.28 g/mol. The structural features include a pyrimidine ring substituted with a 4-methylpiperazine moiety, which contributes to its unique biological properties.

The biological activity of this compound primarily involves the inhibition of specific kinases and enzymes. For instance, it has been identified as an inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a crucial role in inflammatory responses. The compound exhibits an IC50 value of 27 nM , indicating potent inhibition against IRAK4, with excellent selectivity over other kinases .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound has been tested in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through targeted kinase inhibition.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 0.39 | CDK inhibition |

| HCT116 | 0.25 | Aurora kinase inhibition |

| A549 | 0.30 | VEGF-induced proliferation inhibition |

The above table summarizes the inhibitory effects of the compound on different cancer cell lines, highlighting its potential as an anticancer agent.

Enzyme Inhibition

In addition to its anticancer properties, the compound has shown dual activity as a cholinesterase inhibitor and an amyloid-beta aggregation inhibitor, which are relevant in the context of Alzheimer's disease. For example, N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine exhibited an IC50 value of 5.5 µM against acetylcholinesterase (AChE), demonstrating its potential in treating neurodegenerative conditions .

Case Studies

- IRAK4 Inhibition : In a study focused on IRAK4 inhibitors, derivatives including this compound were synthesized and screened for their inhibitory activity. The results indicated that modifications at the C-2 and C-5 positions of the pyrimidine core significantly affected both potency and selectivity against various kinases .

- Anticancer Screening : A series of pyrimidine derivatives were tested for their anticancer activity against human cancer cell lines. The findings suggested that compounds with piperazine substituents exhibited enhanced bioactivity compared to their non-piperazine counterparts, confirming the importance of this structural feature .

Aplicaciones Científicas De Investigación

The compound 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is a heterocyclic organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its role in drug development, biological activity, and potential therapeutic uses.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in various diseases:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. It functions by inhibiting specific kinase pathways that are crucial for tumor growth and survival. Studies have shown promising results in preclinical models, suggesting its potential as an anticancer drug candidate.

- Antiviral Properties : The compound has been explored for its antiviral activity, particularly against viruses such as SARS-CoV-2. Preliminary studies suggest that it may inhibit viral replication by targeting viral proteins involved in the infection process .

Neuropharmacology

The piperazine moiety in the structure of this compound is known for its ability to interact with neurotransmitter receptors. This compound has been studied for:

- Anxiolytic Effects : Experimental data indicate that it may possess anxiolytic properties, potentially through modulation of serotonin receptors.

- Cognitive Enhancement : Some studies suggest that this compound could enhance cognitive functions, making it a candidate for further research in the treatment of cognitive disorders.

Biochemical Research

In biochemical assays, this compound has been utilized to study enzyme inhibition and receptor binding affinities. Its ability to selectively inhibit certain enzymes makes it valuable for understanding metabolic pathways and developing enzyme inhibitors.

Table 1: Summary of Case Studies Involving this compound

Detailed Findings from Selected Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed significant inhibition of cancer cell proliferation through targeted kinase inhibition, leading to apoptosis in malignant cells.

- Antiviral Research : Research conducted by virologists revealed that this compound could disrupt the viral life cycle of SARS-CoV-2 by interfering with key proteins necessary for viral entry into host cells.

- Neuropharmacological Effects : A behavioral study indicated that administration of this compound resulted in reduced anxiety-like behavior in rodent models, suggesting its potential utility in treating anxiety disorders.

Propiedades

IUPAC Name |

2-(4-methylpiperazin-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)9-11-3-2-8(10)12-9/h2-3H,4-7H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIWECWTESIKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671957 | |

| Record name | 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57005-71-7 | |

| Record name | 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.